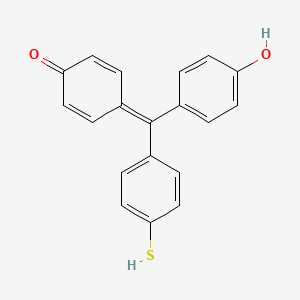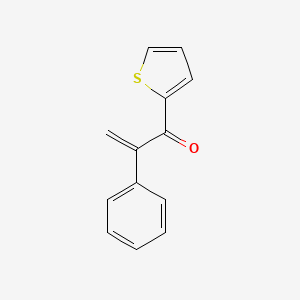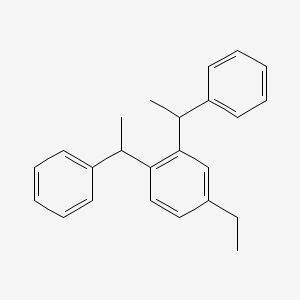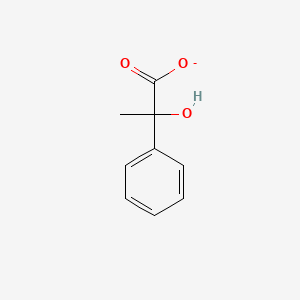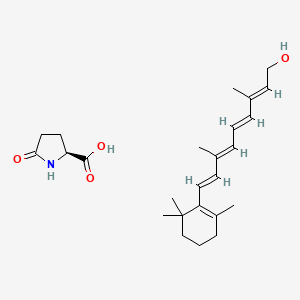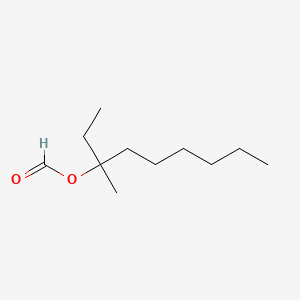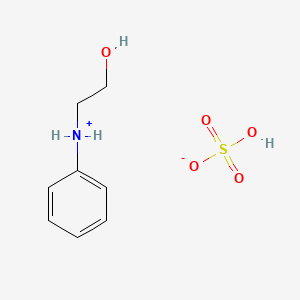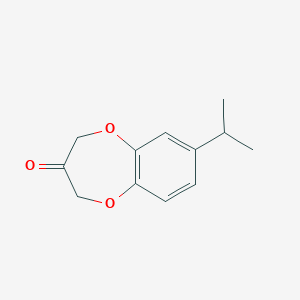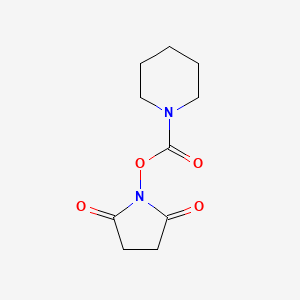
(2,5-Dioxopyrrolidin-1-yl) piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dioxopyrrolidin-1-yl) piperidine-1-carboxylate is a chemical compound that features a piperidine ring bonded to a pyrrolidinone moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperidine and pyrrolidinone rings in its structure makes it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxopyrrolidin-1-yl) piperidine-1-carboxylate typically involves the reaction of piperidine with a suitable pyrrolidinone derivative. One common method involves the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (2,5-Dioxopyrrolidin-1-yl) piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperidine or pyrrolidinone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted piperidine or pyrrolidinone derivatives.
Applications De Recherche Scientifique
(2,5-Dioxopyrrolidin-1-yl) piperidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Pyrrolidine derivatives: These compounds share the pyrrolidinone ring and have similar chemical properties.
Piperidine derivatives: Compounds with a piperidine ring exhibit similar reactivity and applications.
Uniqueness: (2,5-Dioxopyrrolidin-1-yl) piperidine-1-carboxylate is unique due to the combination of both piperidine and pyrrolidinone rings in its structure. This dual functionality allows for a wider range of chemical reactions and applications compared to compounds with only one of these rings .
Propriétés
Formule moléculaire |
C10H14N2O4 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) piperidine-1-carboxylate |
InChI |
InChI=1S/C10H14N2O4/c13-8-4-5-9(14)12(8)16-10(15)11-6-2-1-3-7-11/h1-7H2 |
Clé InChI |
QXTZKUABLICJMP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)ON2C(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



